![molecular formula C14H10ClN2O2- B14515778 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-09-1](/img/structure/B14515778.png)
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group bonded to an ethylideneamino moiety, which is further substituted with a 2-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-chloroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This Schiff base is then reacted with a phenolate ion under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolates, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the chloroanilino group can engage in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 2-ETHOXYETHYL 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Uniqueness
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenolate moiety allows for unique interactions with biological targets, while the chloroanilino group provides additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62513-09-1 |
|---|---|
Molecular Formula |
C14H10ClN2O2- |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
2-[[2-(2-chloroanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-1-2-6-11(10)17-14(19)9-16-12-7-3-4-8-13(12)18/h1-9,18H,(H,17,19)/p-1 |
InChI Key |
UCVHLAWNUWVJRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=NC2=CC=CC=C2[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
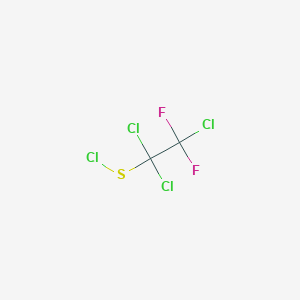
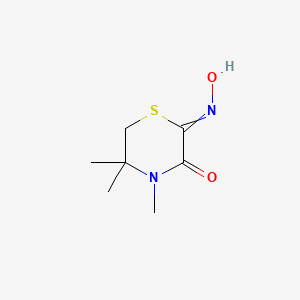


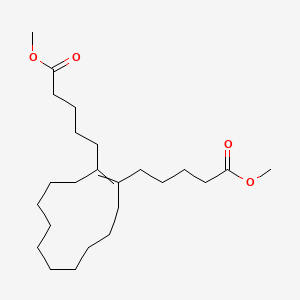

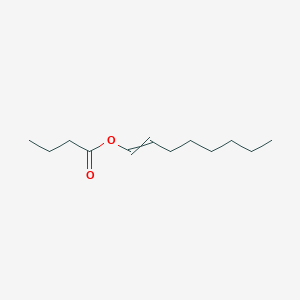


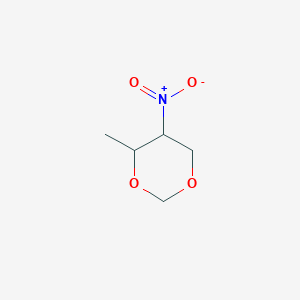
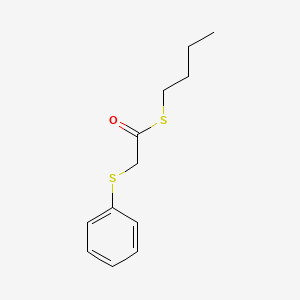
silane](/img/structure/B14515770.png)

